

An In-depth Technical Guide to Piperazine Derivatives in Medicinal Chemistry

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Compound of Interest

Compound Name: 1-[2-(2-Hydroxyethoxy)ethyl]piperazine

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For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds.^{[1][2]} This six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4 imparts favorable physicochemical properties to molecules, such as improved aqueous solubility, oral bioavailability, and metabolic stability, making it an attractive moiety for drug design.^{[3][4]} The versatile nature of the piperazine ring allows for structural modifications at the nitrogen atoms, enabling the fine-tuning of pharmacological activity and target selectivity.^{[5][6]} This guide provides a comprehensive overview of piperazine derivatives, focusing on their synthesis, quantitative structure-activity relationships (SAR), and therapeutic applications, with a particular emphasis on experimental protocols and the visualization of key biological pathways.

Therapeutic Applications and Structure-Activity Relationships

Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their development as successful drugs in various therapeutic areas.^{[6][7]} Minor modifications to the piperazine core can lead to significant changes in their biological profiles.

Antipsychotic Activity

Many atypical antipsychotics feature a piperazine moiety, which often plays a crucial role in their mechanism of action, typically involving the modulation of dopamine (D2) and serotonin (5-HT2A) receptors.[\[4\]](#)[\[8\]](#)

Table 1: Antipsychotic Piperazine Derivatives and their Receptor Binding Affinities

Compound	Target Receptor(s)	Binding Affinity (Ki, nM)	Reference
Clozapine	D4, 5-HT2A, M1, M4, α 1-adrenergic, H1	D4: 21, 5-HT2A: 1.6, M4: partial agonist	[9] [10]
Olanzapine	D2, 5-HT2A	D2: 31, 5-HT2A: 4	
Aripiprazole	D2 (partial agonist), 5-HT1A (partial agonist), 5-HT2A (antagonist)	D2: 0.34, 5-HT1A: 1.7, 5-HT2A: 3.4	[11]

Antidepressant Activity

The piperazine scaffold is integral to many antidepressant drugs, often facilitating interactions with serotonin and norepinephrine transporters or receptors.[\[12\]](#)[\[13\]](#) Vortioxetine, a multimodal antidepressant, is a prime example of a successful piperazine-containing drug.[\[3\]](#)

Table 2: Antidepressant Piperazine Derivatives and their Receptor/Transporter Affinities

Compound	Primary Target(s)	Ki (nM) or IC50 (nM)	Reference
Vortioxetine	SERT, 5-HT1A, 5-HT1B, 5-HT1D, 5-HT3, 5-HT7	SERT: 1.6, 5-HT1A: 15, 5-HT3: 3.7	[14]
Compound 6a	5-HT1A Receptor	Ki = 1.28 nM	[14] [15]
Compound 27	5-HT1A, σ 1 Receptors	5-HT1A: Ki = 0.44 nM, σ 1: Ki = 0.27 nM	[16]

Anticancer Activity

The structural versatility of piperazine derivatives has been exploited to develop potent anticancer agents that target various signaling pathways implicated in cancer cell proliferation and survival.[\[17\]](#)[\[18\]](#)

Table 3: Anticancer Activity of Selected Piperazine Derivatives

Compound/ Derivative Class	Cancer Cell Line	Cancer Type	GI50 (µM) or IC50 (µM)	Targeted Pathway(s)	Reference
Novel Piperazine Derivative	K562	Chronic Myeloid Leukemia	0.06 - 0.16	PI3K/AKT, Src, BCR- ABL	[7] [17]
PCC	HepG2	Liver Cancer	~10 µM (IC50)	Intrinsic and Extrinsic Apoptosis Pathways	
Quinoxalinylpiperazine derivative 30	Various (Breast, Skin, Pancreas, Cervix)	Various	IC50: 3.67 µM (LNCaP)	G2/M cell cycle arrest, Bcl-2 inhibition	[18]
Vindoline- piperazine conjugate 17	KM12	Colon Cancer	Growth Percent: -84.40%	Not specified	[19]
Vindoline- piperazine conjugate 22	COLO-215, SF-539, SK- MEL-5, RXF- 393	Colon, CNS, Melanoma, Renal	Growth Percent: -93.46%, -96.98%, -98.54%, -91.93%	Not specified	[19]

Table 4: Imatinib (a Phenylpiperazine Derivative) IC50 Values Against Resistant BCR-ABL Mutations

BCR-ABL Mutation	Imatinib IC50 (nM)	Resistance Level	Reference
Wild-Type	140	Sensitive	[20]
T315I	>10,000	High	[20] [21]
E255K	2,500	High	[21]
Y253H	1,100	Moderate	[21]
G250E	630	Moderate	[21]

Antimicrobial Activity

Piperazine derivatives have also been investigated for their antimicrobial properties, with some compounds exhibiting significant activity against a range of bacterial and fungal pathogens.[\[5\]](#) [\[22\]](#)

Table 5: Minimum Inhibitory Concentration (MIC) of Antimicrobial Piperazine Derivatives

Compound/Derivative Class	Microorganism	MIC (µg/mL)	Reference
Chalcone-piperazine derivative	<i>Candida albicans</i>	2.22	[22]
Quinolone-piperazine derivatives	<i>Staphylococcus aureus</i> , <i>Enterococcus faecalis</i> , <i>Bacillus</i> sp.	1-5	[22]
Iminophosphorane-piperazine derivatives	<i>Mycobacterium tuberculosis</i>	10	[22]
Thiadiazole-piperazine derivative 6c	<i>Escherichia coli</i>	8	[23]
Thiadiazole-piperazine derivative 4, 6c, 6d	<i>Staphylococcus aureus</i>	16	[23]
Piperazine compound RL308	MRSA	2	[24]
Piperazine compound RL308	<i>S. aureus</i>	2	[24]
Piperazine compound RL336	MRSA	8	[24]

Experimental Protocols

Synthesis of Piperazine Derivatives

This protocol describes a multi-step synthesis of pyrimidine-incorporated piperazine derivatives, starting from the synthesis of a chalcone intermediate.

Step 1: Synthesis of (2E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (Chalcone Intermediate)

- A mixture of 2-acetylthiophene (1.26 g, 0.01 mol) and anisaldehyde (1.36 ml, 0.01 mol) is stirred in ethanol (15 ml).
- An aqueous solution of 40% potassium hydroxide (10 ml) is added, and stirring is continued for 2 hours.
- The mixture is kept overnight at room temperature, then poured into crushed ice and acidified with dilute hydrochloric acid.
- The separated solid is filtered and recrystallized from an ethyl acetate-ethanol mixture (8:2) to yield the pure chalcone.

Step 2: Synthesis of 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol

- A mixture of the chalcone from Step 1 (2.44 g, 0.01 mol) and thiourea (0.76 g, 0.01 mol) in 1,4-dioxane (10 ml) with a catalytic amount of acetic acid is refluxed for about 24 hours.
- The reaction progress is monitored by TLC.
- The reaction mixture is cooled and poured into ice-cold water with stirring.
- The product is filtered, dried, and recrystallized from ethanol.

Step 3: Synthesis of 4-(4-methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine

- To a solution of the pyrimidine-2-thiol from Step 2 (3.0 g, 0.01 mol) in dimethylformamide (20 ml), potassium carbonate (2.76 g, 0.02 mol) and methyl iodide (2.84 g, 0.02 mol) are added and stirred for 4 hours.
- The reaction mixture is diluted with cold water and neutralized with glacial acetic acid.
- The product is filtered, dried, and recrystallized from ethanol.

Step 4: Synthesis of 4-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine (Final Product)

- The product from Step 3 (0.314 g, 0.001 mol) and N-phenylpiperazine (0.16 ml, 0.001 mol) in dry ethanol (15 ml) are refluxed for 12 hours in the presence of a catalytic amount of

potassium hydroxide.

- After completion, the reaction mixture is poured into crushed ice.
- The separated solid is filtered, dried, and recrystallized from ethanol to give the pure final product.

This protocol outlines a common synthetic route to the antidepressant drug vortioxetine.

- Palladium-Catalyzed Coupling: Tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate is prepared from Boc-piperazine and 2-bromoiodobenzene via a palladium-catalyzed coupling reaction.
- Thioether Formation: The resulting intermediate is then reacted with 2,4-dimethylthiophenol, again in the presence of a palladium catalyst and a phosphine ligand, to form Boc-protected vortioxetine.
- Deprotection and Salt Formation: The Boc-protecting group is removed using hydrochloric acid to yield vortioxetine. The free base is then dissolved in a suitable solvent (e.g., isopropanol or acetone), and a stoichiometric amount of hydrobromic acid (HBr) is added to precipitate vortioxetine hydrobromide.^{[3][25]} The solid is then filtered, washed, and dried.

Biological Evaluation

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

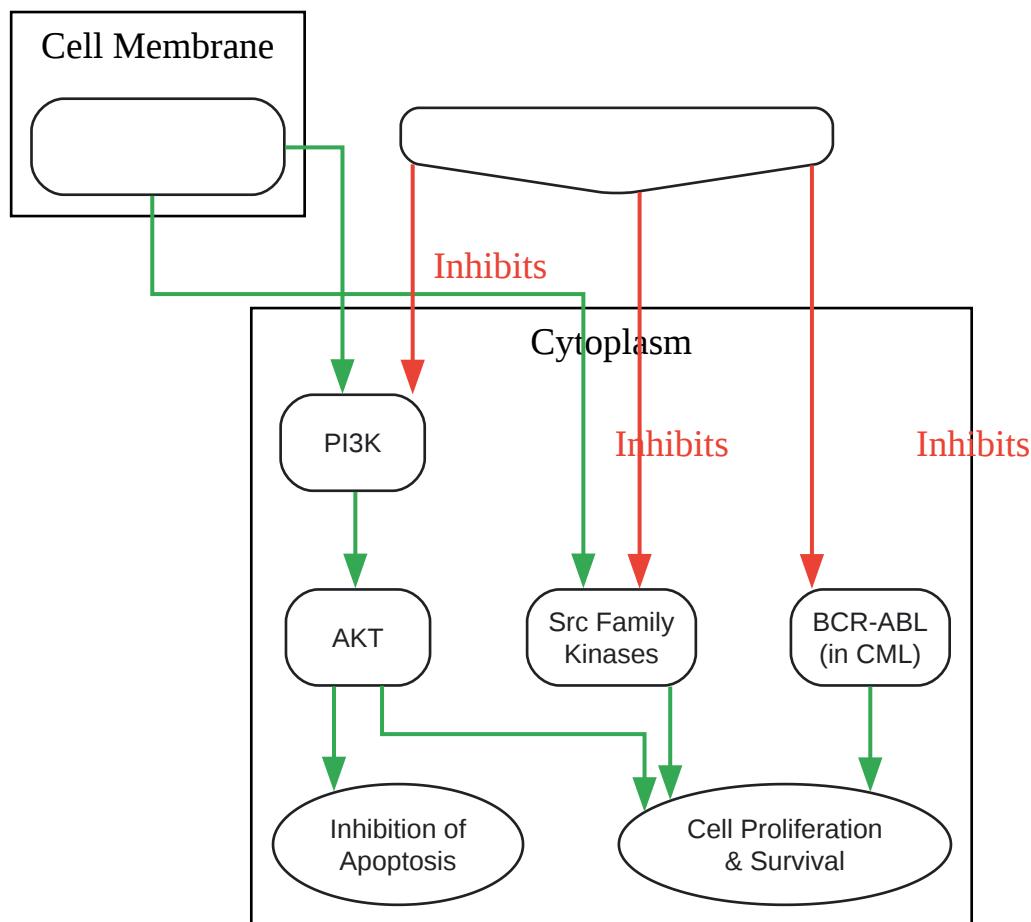
- Preparation of Bacterial Inoculum: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and its turbidity is adjusted to a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).^[26] This is then further diluted to achieve a final inoculum concentration of about 5×10^5 CFU/mL in the test wells.
- Preparation of Compound Dilutions: A stock solution of the piperazine derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate containing broth to achieve a range of concentrations.
- Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension.

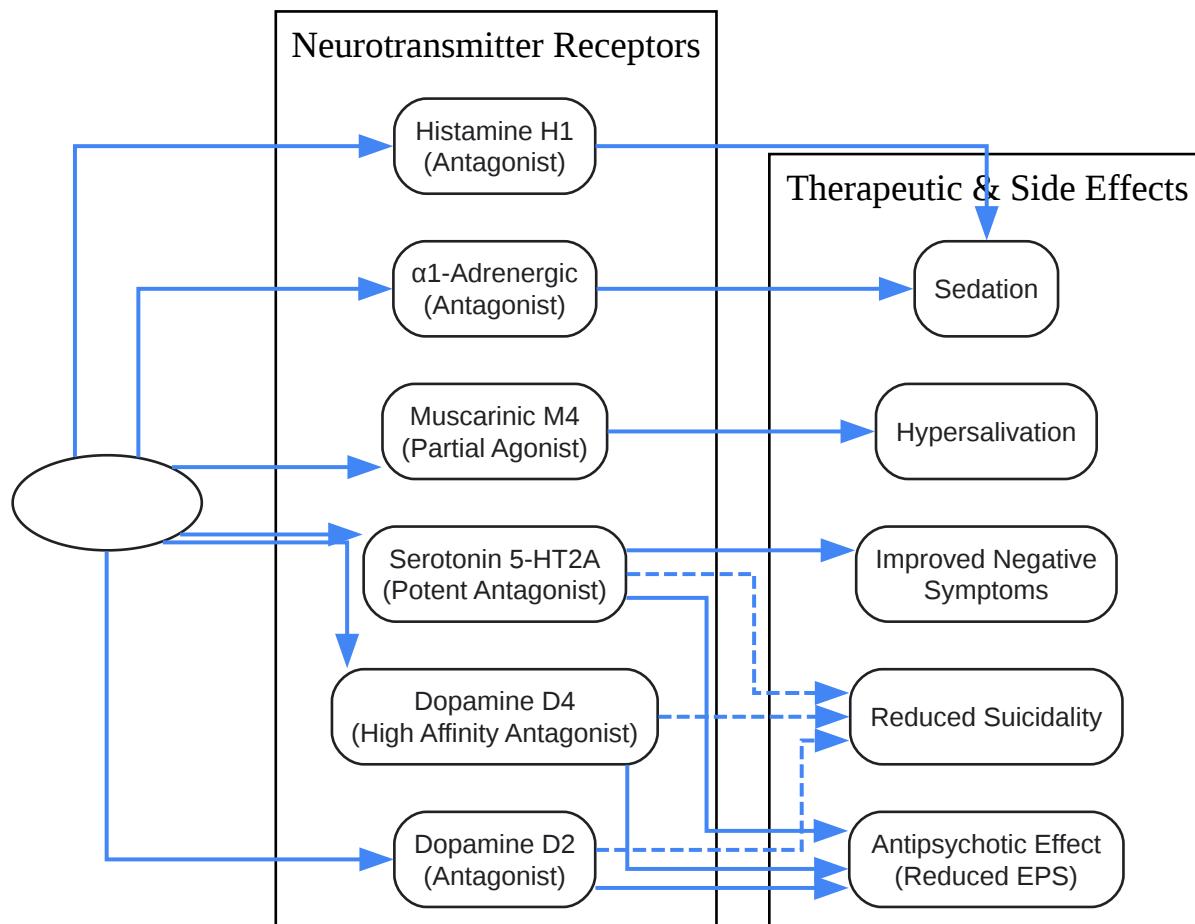
- Controls:
 - Positive Control: Wells containing broth and the bacterial inoculum (no compound).
 - Negative Control: Wells containing only broth.
- Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
- Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

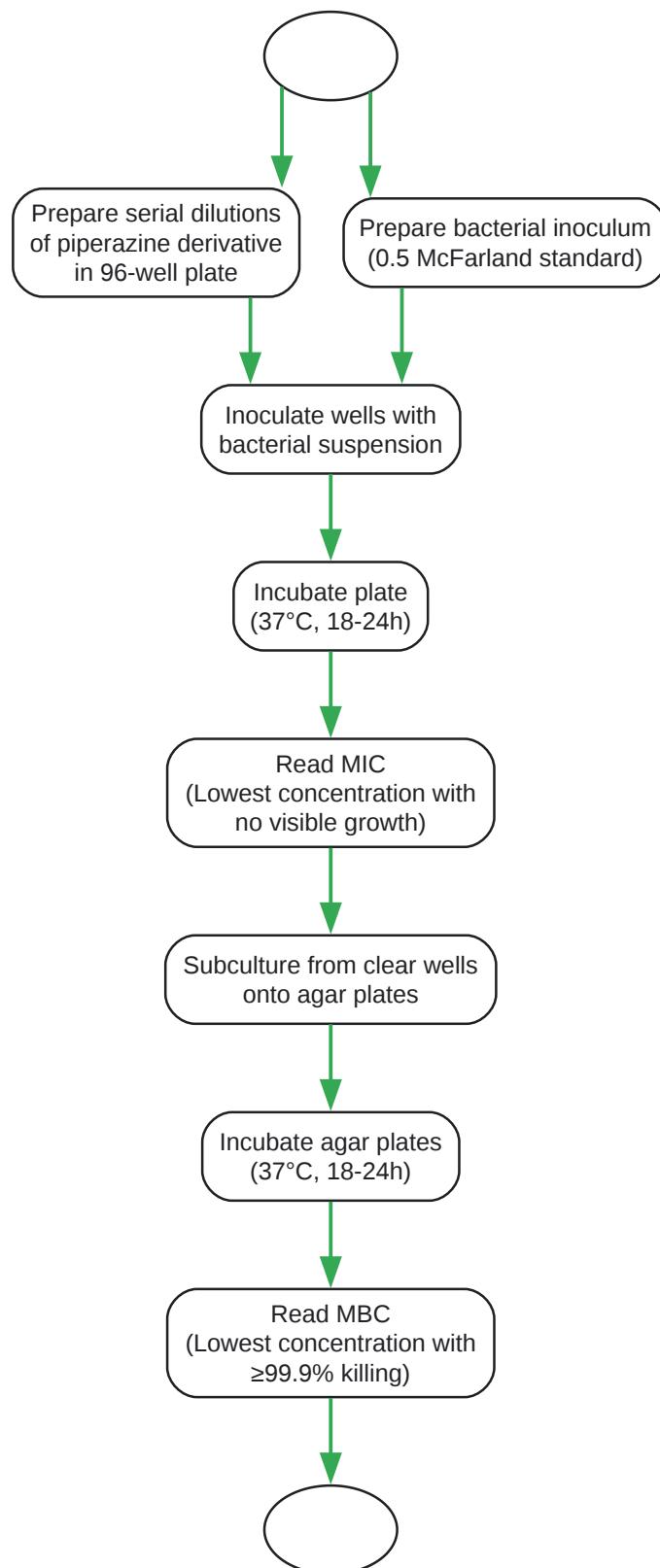
Signaling Pathways and Mechanisms of Action

Anticancer Signaling Pathways Targeted by Piperazine Derivatives

A novel piperazine derivative has been shown to exert its anticancer effects by simultaneously inhibiting multiple key signaling pathways that are crucial for cancer cell survival and proliferation.[7][17]





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